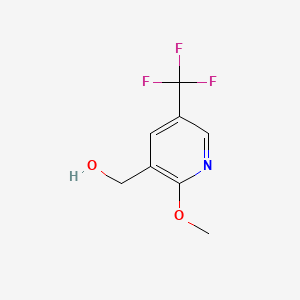
(2-Méthoxy-5-(trifluorométhyl)pyridin-3-yl)méthanol
Vue d'ensemble
Description
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl methanol structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various methods such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . The specific reaction conditions depend on the chosen method, but they generally involve the use of strong acids, bases, or catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, although the exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxy-5-(trifluoromethyl)pyridine): This compound shares a similar structure but lacks the methanol group.
(3-Methoxy-5-(trifluoromethyl)pyridine): Similar to the above compound but with a different position of the methoxy group.
(2-Methoxy-4-(trifluoromethyl)pyridine): Another structural isomer with the trifluoromethyl group in a different position.
Uniqueness
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXHXJFJZDJWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856527 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-36-3 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
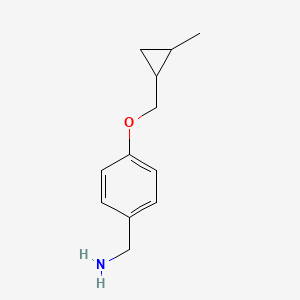
![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)
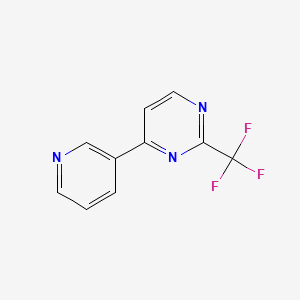
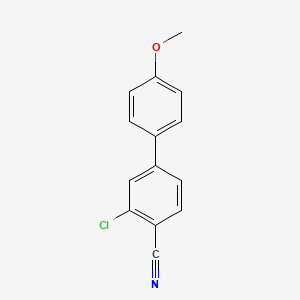
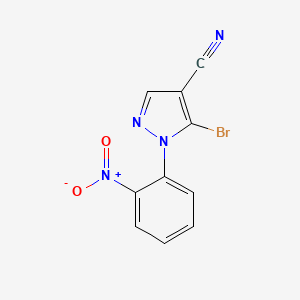
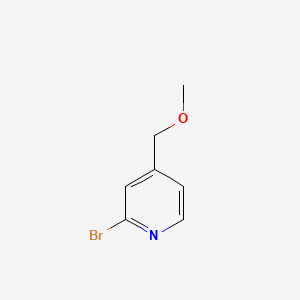
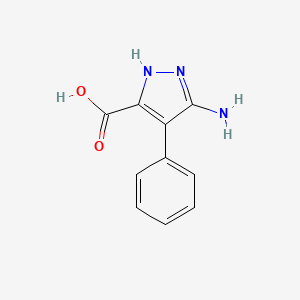
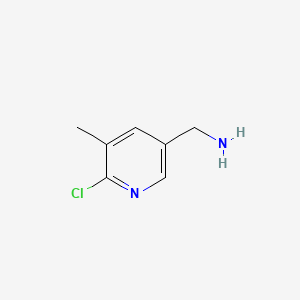
![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)
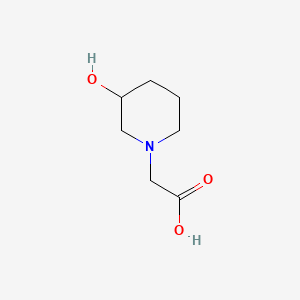
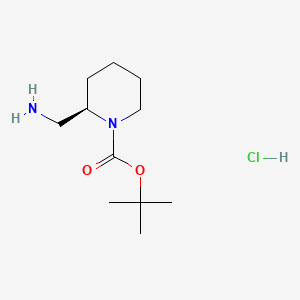
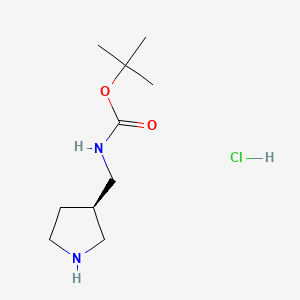
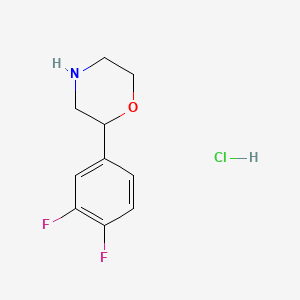
![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
